molecular formula C9H9ClO B1280085 2,5-Dimethylbenzoyl chloride CAS No. 22328-43-4

2,5-Dimethylbenzoyl chloride

Cat. No. B1280085
CAS RN: 22328-43-4
M. Wt: 168.62 g/mol
InChI Key: MGBRPGMQNVRQCG-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzoyl chloride is an organic compound with the chemical formula C9H9ClO . It is a colorless to pale yellow liquid that has a pungent odor.


Synthesis Analysis

2,5-Dimethylbenzyl chloride undergoes low-temperature Friedel-Crafts step-growth polymerization reaction . It has been studied for the effect of reaction conditions on polymer molecular weight, linearity, glass transition temperature, and crystalline properties .


Molecular Structure Analysis

The molecular formula of 2,5-Dimethylbenzoyl chloride is C9H9ClO . Its molecular weight is 154.637 Da . The InChI code is 1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3 .


Chemical Reactions Analysis

2,5-Dimethylbenzyl chloride has been used in the preparation of diethyl (3,5-dimethoxybenzyl) phosphonate via Wittig-Horner reaction . It has also been used in the synthesis of benzyl 7-(3,5-dimethoxyphenylacetoxy)octanoate, a precursor of curvularin .


Physical And Chemical Properties Analysis

2,5-Dimethylbenzoyl chloride has a density of 1.046 g/mL at 25 °C (lit.) . Its boiling point is 221-226 °C (lit.) . The refractive index n20/D is 1.537 (lit.) .

Scientific Research Applications

Organic Synthesis

2,5-Dimethylbenzoyl chloride is utilized in the synthesis of various organic compounds. It serves as an acylating agent in Friedel-Crafts acylation reactions . This reaction is pivotal in constructing complex molecules by introducing the acyl group into aromatic rings, which can further undergo various transformations for the synthesis of pharmaceuticals and agrochemicals.

Polymer Chemistry

In polymer chemistry, 2,5-Dimethylbenzoyl chloride is involved in step-growth polymerization reactions . It affects the polymerization process, influencing the molecular weight and the physical properties of the resulting polymers such as linearity, glass transition temperature, and crystalline properties. This has implications for designing materials with specific thermal and mechanical characteristics.

Pharmaceutical Research

This compound finds its application in pharmaceutical research as a building block for the synthesis of more complex molecules . Its reactivity allows for the creation of diverse chemical structures that can be screened for medicinal properties, contributing to the development of new drugs.

Analytical Chemistry

In analytical chemistry, derivatives of 2,5-Dimethylbenzoyl chloride can be used as standards or reagents in chromatographic analysis and other analytical methods . Its stability and reactivity make it suitable for use in various analytical procedures to quantify or identify other substances.

Material Science

2,5-Dimethylbenzoyl chloride is relevant in material science, particularly in the development of new materials with specific optical or electronic properties . Its incorporation into materials can modify their characteristics, which is essential for the advancement of technologies in coatings, electronics, and optics.

Environmental Applications

While direct applications in environmental science are not extensively documented, the chemical properties of 2,5-Dimethylbenzoyl chloride suggest potential uses in environmental remediation processes . For instance, its reactivity could be harnessed in the synthesis of compounds that degrade pollutants or in the development of materials that capture and neutralize hazardous substances.

Safety And Hazards

2,5-Dimethylbenzoyl chloride is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

2,5-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBRPGMQNVRQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493387
Record name 2,5-Dimethylbenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylbenzoyl chloride

CAS RN

22328-43-4
Record name 2,5-Dimethylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylbenzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

2,5-Dimethylbenzoyl chloride was prepared from reaction of 2,5-dimethylbenzoic acid and thionyl chloride as described in Example 8.
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Synthesis routes and methods III

Procedure details

Part A. A 500-mL, three-necked, round bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep to an HCl gas scrubber was charged with 2,5-dimethylbenzoic acid (50.0 g, 332.9 mmol). The apparatus was cooled in an ice bath and thionyl chloride (125 mL, 1714 mmol) was added over a period of about 5 minutes. After complete addition, the ice bath was removed and the reaction mixture was warmed to about 50° in order to completely dissolve the 2,5-dimethylbenzoic acid. The reaction mixture was allowed to gradually cool with stirring to room temperature overnight. The excess thionyl chloride and the HCl and SO2 reaction side-products were removed by vacuum distillation to afford 2,5-dimethylbenzoyl chloride as an oil, which was used without further purification. This material was transferred immediately to an addition funnel and added dropwise with stirring to a commercial 40% dimethylamine solution (188 mL, 1670 mmol) which was maintained between -5° and 5° by periodic immersion in a dry ice-acetone bath. After complete addition, the reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with water and extracted with ether. The combined organic extracts were washed with water, dried, and concentrated. The resulting pale yellow oil was distilled under vacuum to afford N,N,2,5-tetramethylbenzamide (29.1 g, 164.2 mmol, 49% yield) as a clear, colorless oil: bp 100° (1.0 torr); IR(CHCl3) 1637 cm-1 ; MS m/e 178(M+ +H); 1H NMR(CDCl3) δ 7.00-7.13(m,2H), 6.90-7.00(m,1H), 3.13(s,3H), 2.84(s,3H), 2.31(s,3H), 2.23(s,3H). Anal. Calcd for C11H15NO: C,74.54; H,8.53; N,7.90. Found: C,74.30; H,8.77; N,7.73.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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